molecular formula C17H20ClN3OS B2938119 4-chloro-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]butanamide CAS No. 361172-54-5

4-chloro-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]butanamide

Cat. No.: B2938119
CAS No.: 361172-54-5
M. Wt: 349.88
InChI Key: NFOMNKQUAWPOKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]butanamide is a useful research compound. Its molecular formula is C17H20ClN3OS and its molecular weight is 349.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antidepressant Potential

Research on compounds with pyrazole derivatives, such as those related to the structure of 4-chloro-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide, indicates potential applications in the development of antidepressant medications. One study describes the synthesis of N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine derivatives, highlighting their potential as antidepressants with reduced side effects compared to traditional treatments (Bailey et al., 1985).

Structural Characterization and Material Science

Compounds structurally similar to 4-chloro-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide have been synthesized and characterized, contributing to material science. For example, research on the synthesis and structural characterization of isostructural thiazoles with related pyrazole components has provided insights into their crystal structures, offering potential applications in material design and engineering (Kariuki et al., 2021).

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical calculations have been applied to similar compounds, aiming to predict their biological effects and optimize their structures for specific applications. Such studies involve detailed theoretical analyses to understand the molecular interactions and properties of these compounds, which could be relevant for drug design and discovery (Viji et al., 2020).

Catalysis and Polymerization

Research on the effects of chalcogens on the catalytic properties of palladium complexes involving pyrazole derivatives suggests applications in catalysis and polymerization processes. These studies explore how different ligands and molecular structures influence catalytic efficiency and selectivity, potentially relevant for industrial chemistry and materials science (Kumar & Darkwa, 2015).

Photochemical Properties

The photochemical properties of phthalocyanine complexes containing pyrazolylphenol units have been investigated, revealing insights into the solubility and photophysical behavior of these complexes. Such research is significant for the development of photodynamic therapy agents and photosensitizers (Yalazan et al., 2019).

Properties

IUPAC Name

4-chloro-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3OS/c1-11-6-12(2)8-13(7-11)21-17(19-16(22)4-3-5-18)14-9-23-10-15(14)20-21/h6-8H,3-5,9-10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOMNKQUAWPOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)CCCCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.